Paliperidon-E-oxim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

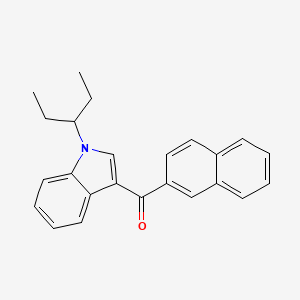

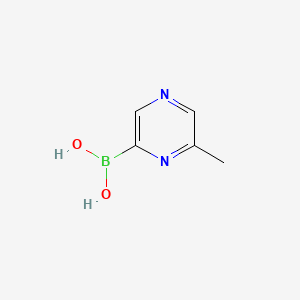

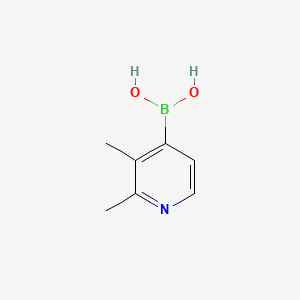

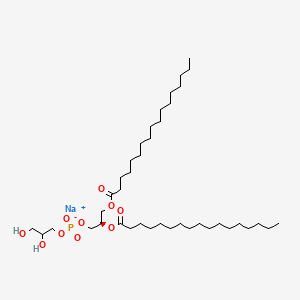

Paliperidone E-oxime is a chemical compound with the molecular formula C23H28F2N4O3 and a molecular weight of 446.5 g/mol . It is a derivative of paliperidone, which is an active metabolite of risperidone, a well-known antipsychotic drug. Paliperidone E-oxime is primarily used in pharmaceutical research and development.

Wissenschaftliche Forschungsanwendungen

Paliperidone E-oxime has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of new antipsychotic drugs.

Wirkmechanismus

Target of Action

Paliperidone E-oxime primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These targets play a crucial role in regulating mood and behavior.

Mode of Action

It is believed to act via a similar pathway to risperidone, its parent compound . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that Paliperidone E-oxime prevents the action of dopamine and serotonin by blocking their receptors, which can help to balance the chemicals in the brain and improve symptoms of schizophrenia.

Biochemical Pathways

The biochemical pathways affected by Paliperidone E-oxime are those related to dopamine, serotonin, and histamine signaling . By antagonizing these receptors, Paliperidone E-oxime can modulate the neurotransmission of these pathways, potentially leading to a reduction in the symptoms of schizophrenia .

Pharmacokinetics

The parent compound, paliperidone, is known to have a slow release and a long half-life . It is metabolized by cytochrome P450 enzymes, CYP1A2 and CYP2D6 . The absorption, distribution, metabolism, and excretion (ADME) properties of Paliperidone E-oxime would likely be similar, impacting its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of Paliperidone E-oxime’s action are likely to be similar to those of Paliperidone. It is believed to regulate several cellular signaling pathways coupled to its target receptors . This can lead to changes in neuronal firing, regulation of mitochondrial function, and movement . These changes at the cellular level could potentially lead to improvements in the symptoms of schizophrenia.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paliperidone E-oxime. For instance, co-administration with other drugs, patient’s metabolic state, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . Understanding these factors is crucial for optimizing treatment outcomes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Paliperidone E-oxime involves the reaction of paliperidone with hydroxylamine hydrochloride in the presence of a base such as calcium oxide . The reaction typically occurs under mild heating conditions to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of Paliperidone E-oxime follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Paliperidone E-oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile derivatives.

Reduction: The oxime group can be reduced to form amine derivatives.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Oxidation: Nitrile derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Paliperidone: The parent compound of Paliperidone E-oxime, used as an antipsychotic drug.

Risperidone: The precursor to paliperidone, also used as an antipsychotic drug.

Paliperidone Palmitate: A long-acting injectable form of paliperidone.

Uniqueness

Paliperidone E-oxime is unique due to the presence of the oxime group, which imparts different chemical and physical properties compared to its parent compound, paliperidone. This modification can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .

Eigenschaften

IUPAC Name |

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNKYXBDIXTFRW-SZXQPVLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

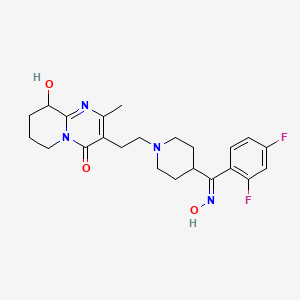

![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/new.no-structure.jpg)